4-Bromo-5-(difluoromethoxy)-2-fluoroaniline

Description

Introduction to 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline

Chemical Identity and Nomenclature

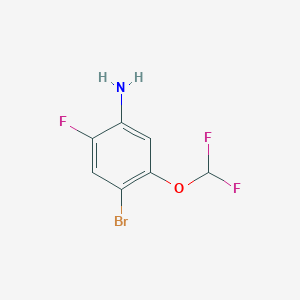

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline (IUPAC name: 4-bromo-2-(difluoromethoxy)-5-fluoroaniline) is a halogenated aromatic amine with the molecular formula C₇H₅BrF₃NO and a molecular weight of 256.02 g/mol . Its structure features a benzene ring substituted with:

- A bromine atom at the para position (C4)

- A difluoromethoxy group (-OCF₂) at the ortho position (C2)

- A fluorine atom at the meta position (C5)

- An amino group (-NH₂) at the para position relative to the bromine (C1)

The compound’s SMILES notation, C1=C(C(=CC(=C1F)Br)OC(F)F)N , and InChI key, BJZWGJCGWYSMQW-UHFFFAOYSA-N , provide unambiguous representations of its connectivity and stereoelectronic configuration. Synonymous designations include G46852 , EN300-7427750 , and 2091773-00-9 , reflecting its cataloging across chemical databases.

Table 1: Key Identifiers of 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrF₃NO | |

| Molecular Weight | 256.02 g/mol | |

| IUPAC Name | 4-bromo-2-(difluoromethoxy)-5-fluoroaniline | |

| CAS Number | 2091773-00-9 | |

| SMILES | C1=C(C(=CC(=C1F)Br)OC(F)F)N |

Historical Context in Organohalogen Compound Research

The synthesis and application of organohalogen compounds have evolved significantly since the 19th century, driven by their reactivity and biological activity. Fluorinated aromatic amines, in particular, gained prominence in the late 20th century due to fluorine’s ability to enhance metabolic stability and lipophilicity in bioactive molecules. 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline emerged as part of this trend, with its difluoromethoxy group (-OCF₂) representing a strategic advancement over traditional methoxy (-OCH₃) substituents. The electronegativity of fluorine atoms in the difluoromethoxy group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions and improving resistance to oxidative degradation.

Early research on halogenated anilines focused on their roles as intermediates in dye synthesis and pharmaceutical precursors. The introduction of fluorine into such frameworks, as seen in this compound, reflects a broader shift toward fluorinated building blocks in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents.

Position Within Fluorinated Aromatic Amine Derivatives

Fluorinated aromatic amines constitute a critical subclass of organohalogen compounds, with structural variations influencing their physicochemical and biological properties. 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline distinguishes itself through its unique substitution pattern:

- Bromine : Introduces steric bulk and polarizability, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

- Difluoromethoxy : Enhances metabolic stability compared to non-fluorinated alkoxy groups.

- Fluorine : Withdraws electron density, directing electrophilic attacks to specific ring positions.

Comparatively, analogs such as 2-bromo-5-chloro-4-fluoroaniline (C₆H₄BrClFN, 224.46 g/mol) and 4-bromo-5-chloro-2-fluoroaniline (C₆H₄BrClFN, 224.46 g/mol) demonstrate how halogen positioning alters reactivity and application.

Table 2: Comparative Analysis of Halogenated Aniline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline | C₇H₅BrF₃NO | 256.02 | Br, F, -OCF₂, -NH₂ |

| 2-Bromo-5-chloro-4-fluoroaniline | C₆H₄BrClFN | 224.46 | Br, Cl, F, -NH₂ |

| 4-Bromo-5-chloro-2-fluoroaniline | C₆H₄BrClFN | 224.46 | Br, Cl, F, -NH₂ |

| 5-Bromo-2-(difluoromethoxy)-4-fluoroaniline | C₇H₅BrF₃NO | 256.02 | Br, F, -OCF₂, -NH₂ |

Properties

Molecular Formula |

C7H5BrF3NO |

|---|---|

Molecular Weight |

256.02 g/mol |

IUPAC Name |

4-bromo-5-(difluoromethoxy)-2-fluoroaniline |

InChI |

InChI=1S/C7H5BrF3NO/c8-3-1-4(9)5(12)2-6(3)13-7(10)11/h1-2,7H,12H2 |

InChI Key |

VDPOHNAIEPMCMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-Bromo-5-(difluoromethoxy)-2-fluorobenzene to form the corresponding nitro compound, which is then reduced to the aniline derivative. The reaction conditions often require the use of strong acids for nitration and reducing agents like iron or tin in acidic media for the reduction step .

Industrial Production Methods

Industrial production of 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline with structurally related halogenated anilines:

*Similarity indices (0–1) are derived from structural comparisons in CAS databases .

Electronic and Steric Effects

- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂) in the target compound enhances electron withdrawal compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs. This increases electrophilicity, favoring reactions like nucleophilic aromatic substitution .

- Steric Hindrance : The bulkier -OCF₂ group at the 5-position may reduce reactivity at adjacent positions compared to smaller substituents (e.g., -F or -CH₃) .

Biological Activity

4-Bromo-5-(difluoromethoxy)-2-fluoroaniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes:

- A bromine atom at the para position.

- A difluoromethoxy group at the meta position.

- A fluorine atom at the ortho position relative to the aniline nitrogen.

Biological Activity Overview

Research on 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline primarily focuses on its antibacterial properties and potential as a therapeutic agent. The compound's activity is influenced by its unique substitution pattern, which affects its interaction with biological targets.

Antibacterial Activity

A study investigating various substituted anilines revealed that specific functional groups significantly impact antibacterial efficacy. While 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline was not highlighted as a lead compound, its structural analogs demonstrated varying degrees of activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. For instance, modifications in the substitution pattern at the 5-position of benzamide derivatives showed notable differences in minimum inhibitory concentration (MIC) values, indicating that similar substitutions in 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline could yield insights into its potential antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as bromine and fluorine can enhance the compound's reactivity and biological activity. The difluoromethoxy group may also contribute to lipophilicity, potentially improving cell membrane permeability and thus enhancing bioactivity.

| Compound | Substituent | MIC (µg/mL) | Activity |

|---|---|---|---|

| 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline | N/A | N/A | N/A |

| Analog A | 4-Dimethylaminobenzamide | 1.56 | High |

| Analog B | 4-Ethylbenzamide | 1.56 | Moderate |

| Analog C | 4-Bromobenzamide | >100 | Low |

The mechanisms through which 4-Bromo-5-(difluoromethoxy)-2-fluoroaniline exerts its effects are not fully elucidated; however, it is hypothesized that compounds with similar structures may inhibit bacterial cell division by targeting essential proteins such as FtsZ in Mtb . This protein plays a crucial role in bacterial cytokinesis, making it an attractive target for novel antibacterial agents.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.